molecular formula C14H14N2O2 B13924214 Ethyl3-styryl-1H-pyrazole-5-carboxylate

Ethyl3-styryl-1H-pyrazole-5-carboxylate

Cat. No.: B13924214
M. Wt: 242.27 g/mol
InChI Key: ZUQCMLYTUOWJHC-UHFFFAOYSA-N
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Description

Ethyl 3-styryl-1H-pyrazole-5-carboxylate is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

ethyl 5-(2-phenylethenyl)-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C14H14N2O2/c1-2-18-14(17)13-10-12(15-16-13)9-8-11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,15,16)

InChI Key

ZUQCMLYTUOWJHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

. The reaction conditions often include the use of a base such as sodium ethoxide and solvents like ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 3-styryl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-styryl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in various chemical reactions and processes.

    Biology: The compound exhibits bioactive properties, making it useful in the study of biological systems and the development of new drugs.

    Medicine: Due to its potential pharmacological activities, it is investigated for its use in developing therapeutic agents for various diseases.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-styryl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The styryl group may enhance the compound’s binding affinity and specificity towards its targets .

Biological Activity

Ethyl 3-styryl-1H-pyrazole-5-carboxylate is a compound that has garnered attention for its significant biological activity, particularly in the fields of oncology and inflammation. This article examines its biological properties, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

Ethyl 3-styryl-1H-pyrazole-5-carboxylate belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of a styryl group enhances its reactivity and biological activity. The synthesis of this compound typically involves multi-step reactions, which can be modified to enhance efficacy or tailor properties for specific applications. Common synthetic methods include:

  • Claisen Condensation : A method that allows for the formation of the pyrazole ring.
  • Knorr Reaction : Utilized to introduce the carboxylate group.

The following table summarizes some related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-methyl-1H-pyrazole-5-carboxylateMethyl group at position 3Exhibits anti-inflammatory properties
6-(4-hydroxyphenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridineHydroxyphenyl substitutionKinase inhibition; anti-diabetic effects
Ethyl 3-benzyl-1H-pyrazole-5-carboxylateBenzyl group at position 3Known for anticancer activity

Anticancer Properties

Research indicates that ethyl 3-styryl-1H-pyrazole-5-carboxylate exhibits promising anticancer activity against various cancer cell lines, including lung cancer (A549) and breast cancer cells. Its mechanism of action primarily involves the inhibition of specific kinases critical for cancer cell proliferation and survival. For instance:

  • Kinase Inhibition : The compound has shown effectiveness in inhibiting pathways associated with tumor growth.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects, suggesting a broader spectrum of biological activities. Similar pyrazole derivatives have been investigated for their analgesic properties, indicating potential use in pain management.

The biological activity of ethyl 3-styryl-1H-pyrazole-5-carboxylate is attributed to its structural features that allow it to interact with various biological targets. Key mechanisms include:

  • Inhibition of Kinases : Targeting kinases involved in cancer pathways.
  • Modulation of Inflammatory Mediators : Reducing the production of pro-inflammatory cytokines.

Case Studies

Several studies have highlighted the efficacy of ethyl 3-styryl-1H-pyrazole-5-carboxylate in preclinical trials:

  • Study on Lung Cancer Cells : A study demonstrated that this compound significantly reduced cell viability in A549 lung cancer cells through apoptotic pathways.
  • Anti-inflammatory Research : Another investigation revealed that ethyl 3-styryl-1H-pyrazole-5-carboxylate reduced inflammation markers in animal models, suggesting its potential as an anti-inflammatory agent.

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